molecular formula C9H12N2O2 B6167838 [(4-methoxyphenyl)methyl](methyl)nitrosoamine CAS No. 84174-20-9

[(4-methoxyphenyl)methyl](methyl)nitrosoamine

Cat. No.: B6167838
CAS No.: 84174-20-9
M. Wt: 180.20 g/mol
InChI Key: PBYJHBYYEJFZIL-UHFFFAOYSA-N
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Description

(4-methoxyphenyl)methylnitrosoamine is an organic compound that belongs to the class of nitrosoamines These compounds are characterized by the presence of a nitroso group (-NO) attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methoxyphenyl)methylnitrosoamine typically involves the reaction of (4-methoxyphenyl)methylamine with nitrosating agents such as sodium nitrite in the presence of an acid. The reaction conditions often include maintaining a low temperature to control the formation of the nitroso compound and prevent side reactions.

Industrial Production Methods

Industrial production of (4-methoxyphenyl)methylnitrosoamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

(4-methoxyphenyl)methylnitrosoamine can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro compounds.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The compound can participate in substitution reactions where the nitroso group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Nitro compounds.

    Reduction: Amines.

    Substitution: Products with different functional groups replacing the nitroso group.

Scientific Research Applications

(4-methoxyphenyl)methylnitrosoamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-methoxyphenyl)methylnitrosoamine involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, altering their function. This can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (4-methoxyphenyl)methylamine
  • [(4-methoxyphenyl)amino]methyl
  • [(4-methoxyphenyl)amino]methylphenol

Uniqueness

(4-methoxyphenyl)methylnitrosoamine is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitroso group allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

84174-20-9

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-N-methylnitrous amide

InChI

InChI=1S/C9H12N2O2/c1-11(10-12)7-8-3-5-9(13-2)6-4-8/h3-6H,7H2,1-2H3

InChI Key

PBYJHBYYEJFZIL-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(C=C1)OC)N=O

Purity

95

Origin of Product

United States

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